rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans
Description
rac-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine, trans, is a chiral cyclopentane derivative featuring a benzyloxy substituent at the 2-position and an amine group at the 1-position. The trans configuration of the substituents on the cyclopentane ring confers distinct stereochemical and physicochemical properties.
Properties
CAS No. |
181495-36-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclopentanone Derivatives
A widely applicable method involves reductive amination of a ketone precursor. For example, 2-benzyloxycyclopentanone can be treated with ammonium acetate and a reducing agent to yield the target amine.
Procedure :
-
Schiff base formation : React 2-benzyloxycyclopentanone with ammonium acetate in ethanol under reflux to form the imine intermediate.
-
Reduction : Use sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) in methanol to reduce the imine to the amine.
Optimization :
Example :
"Benzaldehyde (4.65 g, 43.8 mmol) was added to (R,R)-1,2-diaminocyclohexane (2.50 g, 21.9 mmol) in methanol, followed by NaBH4 reduction to yield 93% diamine". Adapting this to cyclopentanone derivatives would require analogous stoichiometry.
Nucleophilic Displacement of Activated Intermediates
Introducing the amine via SN2 displacement of a leaving group (e.g., mesylate) adjacent to the benzyloxy group ensures trans stereochemistry.
Procedure :
-
Mesylation : Treat trans-2-benzyloxycyclopentanol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate.
-
Amination : React the mesylate with aqueous ammonia or benzylamine under reflux.
Key Data :
Enzymatic Resolution of Racemic Precursors
While the target is racemic, enzymatic methods from analogous systems highlight pathways to isolate enantiomers, which can be recombined.
Procedure :
-
Synthesize racemic trans-2-(diallylamino)cyclopentanol via allylation of cyclopentanone oxime.
-
Lipase-catalyzed resolution : Use Burkholderia cepacia lipase to hydrolyze one enantiomer selectively.
-
Deprotection : Remove diallyl groups via palladium-catalyzed hydrolysis.
Adaptation :
-
Replace cyclopentanol with benzyloxycyclopentanamine precursors.
-
Yields for enzymatic resolution reach >99% enantiomeric excess (ee) in model systems.
Reaction Optimization and Stereochemical Control
Solvent and Temperature Effects
Catalytic Systems
-
Palladium catalysts (Pd(dba)2) with rac-BINAP ligands enable efficient C-N coupling (e.g., 77% yield).
-
Microwave irradiation reduces reaction times from hours to minutes.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivative Synthesis
Pharmaceutical Intermediates
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound's unique structure positions it as a candidate for drug development. Preliminary studies suggest potential applications in:
- Antidepressants: Similar compounds have shown promise in modulating neurotransmitter systems.
- Anticancer Agents: Investigations into its ability to inhibit tumor growth are underway.
Research is ongoing to elucidate the biological mechanisms of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine:
- Interaction Studies: Initial findings indicate binding affinity to various biological targets, which may include receptors and enzymes involved in metabolic pathways.
- Potential Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as arginase, which plays a role in nitric oxide synthesis and immune response modulation.
Organic Synthesis
In synthetic organic chemistry, rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine serves as a versatile building block:
- Starting Material for Complex Molecules: It can be utilized to synthesize more complex structures due to its functional groups.
- Chiral Auxiliary: Its chirality can be exploited in asymmetric synthesis to induce chirality in other compounds.
Case Studies
Several studies have explored the applications of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant effects. |
| Study B | Anticancer Properties | Showed significant inhibition of cancer cell proliferation in vitro, warranting further investigation. |
| Study C | Synthetic Applications | Utilized as a chiral auxiliary in the synthesis of novel pharmaceuticals with enhanced biological activity. |
Mechanism of Action
The mechanism of action of “rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants on the Cyclopentane Ring
a) rac-(1R,2R)-2-Methoxycyclopentan-1-amine (trans)
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : 115.18 g/mol (free base)
- Key Difference : Replaces benzyloxy with a smaller methoxy (-OCH₃) group.
- Implications : Reduced steric bulk and lipophilicity compared to the benzyloxy analog. The methoxy group enhances solubility in polar solvents but may decrease membrane permeability .
b) rac-(1R,2R)-2-(Methylsulfanyl)cyclopentan-1-amine (trans)
- Molecular Formula : C₆H₁₃NS
- Molecular Weight : 131.24 g/mol
- Key Difference : Substitution of benzyloxy with methylsulfanyl (-SCH₃).
- Implications : Increased sulfur-mediated reactivity (e.g., susceptibility to oxidation). The thioether group may enhance metal coordination capabilities, making it relevant in catalysis .
c) rac-(1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-amine
- Molecular Formula : C₈H₁₆N₂
- Molecular Weight : 140.23 g/mol
- Key Difference : Pyrrolidine ring replaces benzyloxy.
- Likely to exhibit stronger intermolecular interactions in biological systems .
Cyclopropane and Cyclobutane Analogs
a) trans-2-Phenylcyclopropanamine Hydrochloride
- CAS No.: 90874-41-2
- Similarity Score : 0.80 (compared to cyclopentane-based amines)
- Key Difference : Cyclopropane ring instead of cyclopentane; smaller ring size increases ring strain.
b) rac-(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine Hydrochloride (trans)
Halogenated and Aromatic Derivatives
a) rac-(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropan-1-amine Hydrochloride (trans)
- Key Difference : Bromothiophene substituent introduces aromaticity and halogen atom.
- The bromine atom offers a handle for further functionalization .
b) rel-(1R,2S)-2-Phenylcyclopentan-1-amine
- CAS No.: 1986-47-6
- Similarity Score : 0.82
- Key Difference : Phenyl group instead of benzyloxy.
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Lipophilicity : Benzyloxy derivatives generally exhibit higher logP values, favoring passive diffusion across biological membranes but complicating aqueous-phase reactions .
- Stereochemical Stability : The trans configuration in cyclopentane derivatives enhances conformational rigidity, which is advantageous in asymmetric synthesis .
Biological Activity
The compound rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans, is a cyclic amine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry.
Synthesis
The synthesis of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine involves several steps, including the formation of cyclic structures and the introduction of the benzyloxy group. Various methods have been explored to optimize yields and stereochemistry. For instance, recent studies have reported yields of around 4% for trans isomers in specific synthetic routes .
Biological Activity
The biological activity of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine can be attributed to its interaction with various biological targets.
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 has implications for cancer therapy, as it can prevent the proliferation of cancer cells .
Pharmacological Studies
Pharmacological studies have shown that rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine exhibits significant activity against specific cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 10 µM
These results suggest that the compound has moderate cytotoxic effects on these cancer cell lines and warrants further investigation into its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine in preclinical models:
- Study on MCF-7 Cells : This study demonstrated that treatment with the compound led to a reduction in cell viability by approximately 60% compared to control groups.
- In Vivo Model : In a mouse model of tumor growth, administration of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine resulted in a significant reduction in tumor size after four weeks of treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine. Modifications to the benzyloxy group or the cyclopentane ring could enhance potency and selectivity towards CDK2 inhibition.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl substitution on benzyloxy group | Increased binding affinity |
| Alteration of cyclopentane stereochemistry | Variable effects on potency |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves amination of a cyclopentane precursor substituted with a benzyloxy group. Key steps include:
- Ring-opening amination : Using ammonia or protected amines under controlled pH and temperature to retain the trans stereochemistry .
- Protection/deprotection strategies : Benzyl groups are often used to protect hydroxyl or amine intermediates, with catalytic hydrogenation for final deprotection .
- Chiral resolution : Racemic mixtures may require chiral HPLC or enzymatic resolution to isolate the (1R,2R)-enantiomer .
Q. How does the trans stereochemistry of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine affect its biological interactions?
- Methodological Answer : The trans configuration enforces a rigid cyclohexane-like chair conformation, enhancing binding to chiral biological targets (e.g., enzymes or GPCRs). Techniques to validate stereochemical effects include:
- Circular dichroism (CD) : To confirm absolute configuration .
- Molecular docking : Computational models predict binding modes to receptors like serotonin transporters, where the trans isomer shows higher affinity due to optimal spatial alignment .
Q. What purification techniques are recommended for isolating high-purity rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine?
- Methodological Answer :
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to separate diastereomers .
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
- HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers, critical for pharmacological studies .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of the (1R,2R)-enantiomer to minimize racemization during scale-up?
- Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral ligands like BINAP with palladium catalysts to achieve >90% enantiomeric excess (ee) .
- In-situ monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization intermediates during amination .
- Case Study : A 2024 study achieved 98% ee by combining low-temperature (−20°C) reactions with Evans’ oxazaborolidine catalysts .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of benzyloxy-substituted cyclopentaneamines?
- Methodological Answer :
- Meta-analysis : Cross-reference crystallographic data (e.g., CSD entries) to identify common binding motifs .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics when SAR data conflicts with receptor activation assays .
- Example : Discrepancies in serotonin receptor binding were resolved by identifying solvent-induced conformational changes in the cyclopentane ring .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- DFT calculations : Predict sites of oxidative metabolism (e.g., benzyloxy O-dealkylation) using HOMO/LUMO analysis .
- MD simulations : Assess backbone flexibility to design constrained analogs resistant to CYP450 degradation .
- Validation : Compare simulated metabolic pathways with in vitro liver microsome assays .
Q. What experimental approaches validate enantiomer-specific biological activity in vivo?
- Methodological Answer :
- Pharmacokinetic profiling : Use LC-MS/MS to track enantiomer-specific plasma concentrations in rodent models .
- Knockout models : Test activity in transgenic mice lacking specific metabolic enzymes (e.g., CYP2D6) to isolate stereochemical effects .
- Behavioral assays : The (1R,2R)-enantiomer showed 3-fold higher efficacy in murine models of neuropathic pain compared to the (1S,2S)-form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
